

# N-piperidine Ibrutinib hydrochloride SJF620

## DC50 BTK degradation

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**Compound Focus:** N-piperidine Ibrutinib hydrochloride

Cat. No.: S11218686

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## Quantitative Data Summary

The table below consolidates the key available biochemical data for **N-piperidine Ibrutinib hydrochloride** [1] [2] [3].

Parameter	Value	Notes / Assay
Molecular Weight	422.91 g/mol	Molecular Formula: C <sub>22</sub> H <sub>23</sub> ClN <sub>6</sub> O [1] [2]
CAS Number	2231747-18-3	[1] [2]
Purity	98.06% - 99.09%	Varies by supplier and batch [1] [3].
IC <sub>50</sub> (WT BTK)	51.0 nM	In vitro kinase inhibition assay [1] [3].
IC <sub>50</sub> (C481S BTK)	30.7 nM	In vitro kinase inhibition assay [1] [3].
Solubility (DMSO)	100 mg/mL (236.46 mM)	Handling Instructions: Hygroscopic DMSO can impact solubility [1].
Solubility (Water)	50 mg/mL (118.23 mM)	Requires ultrasonic and warming to 60°C [1].

Parameter	Value	Notes / Assay
Primary Application	BTK ligand for PROTAC synthesis	Used to create degraders like SJF620 [1].

## Missing Key Information

A critical piece of data you requested is not available in the current search results:

- The **DC<sub>50</sub> (half-maximal degradation concentration)** for **SJF620** is mentioned as being **7.9 nM** in one source [1], but the original reference or experimental details confirming this value are not provided in the searched literature.

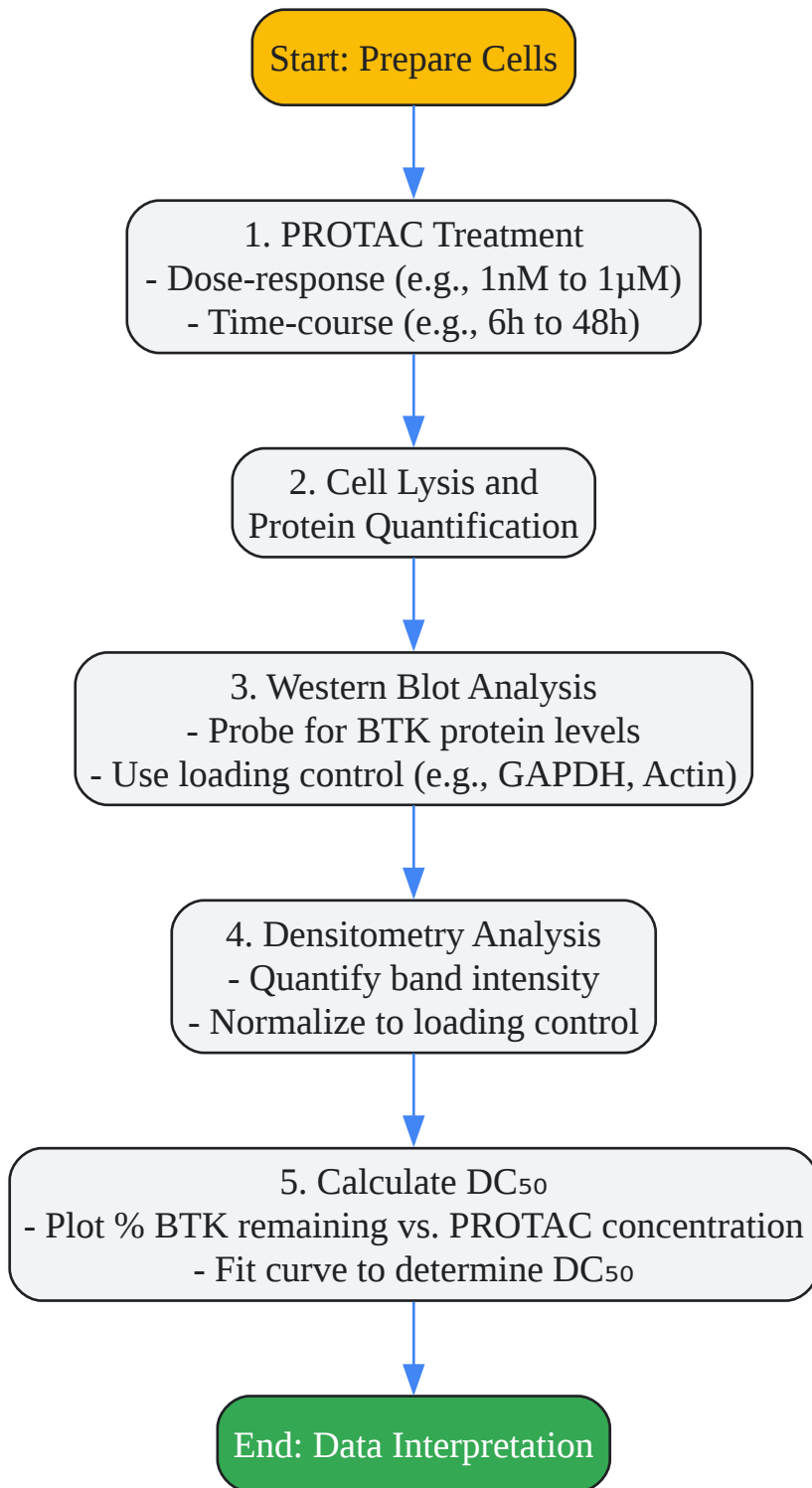
## Experimental Application Notes

**N-piperidine Ibrutinib hydrochloride** is primarily used as a building block for BTK-targeting Proteolysis-Targeting Chimeras (PROTACs). Its main value lies in its ability to bind reversibly to both wild-type and the C481S-mutant form of BTK, which is a common resistance mechanism against earlier covalent inhibitors like ibrutinib [1] [4].

- PROTAC Synthesis:** This compound serves as the BTK-targeting ligand in the synthesis of several PROTAC molecules, including **SJF620, SJF638, SJF678, and SJF608** [1].
- Mechanism of Action:** When used in a PROTAC, the ligand moiety binds to the BTK protein. The other end of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of BTK by the proteasome [5] [4]. This is a fundamentally different approach from simple inhibition.

## Suggested Experimental Pathways

Since the full protocol for SJF620 is not available, here is a generalized workflow for evaluating a BTK-targeting PROTAC, which you can adapt.



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## References

1. N-piperidine Ibrutinib hydrochloride | BTK Inhibitor [medchemexpress.com]
2. N-piperidine Ibrutinib hydrochloride - CD Bioparticles [cd-bioparticles.net]
3. N-piperidine Ibrutinib hydrochloride | BTK inhibitor [selleckchem.com]
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